molecular formula C13H10F2O2 B6373838 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol CAS No. 1261961-68-5

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6373838
CAS No.: 1261961-68-5
M. Wt: 236.21 g/mol
InChI Key: GWWAMYMIUSHZGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol is an organic compound that features a phenol group substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

    Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of dehalogenated or demethoxylated products.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluorine and methoxy groups on the phenol ring. This combination of substituents can enhance the compound’s chemical stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-4-10(12(15)7-9)8-2-5-11(14)13(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWAMYMIUSHZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684283
Record name 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-68-5
Record name 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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